10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
Description
Structure
3D Structure
Properties
CAS No. |
94849-98-6 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
InChI Key |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization-Based Synthesis
One of the most efficient and well-documented methods for synthesizing this compound involves photochemical cyclization. This approach was developed to obtain anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene, a closely related compound and likely ultimate carcinogen of 11-methylbenzo[a]pyrene, which shares structural similarities with this compound.
-
- Starting from appropriate methyl-substituted precursors, photochemical cyclization under UV irradiation induces ring closure to form the tetrahydrobenzo(a)pyrene core.
- The reaction conditions are optimized to favor the formation of the bay region methylated tetrahydro derivative.
- Subsequent oxidation and functional group manipulations yield the target compound or its epoxide intermediates.
Multi-Step Synthetic Routes Involving Diol Epoxide Intermediates
A more complex but informative synthetic strategy involves the preparation of diol epoxide intermediates, which are biologically relevant metabolites of methylated benzo(a)pyrene compounds.
-
- Initial hydroxylation at the 7,8 positions to form dihydroxy derivatives.
- Epoxidation at the 9,10 positions to yield diol epoxides.
- Reduction or further chemical modifications to obtain the tetrahydro form.
-
- These intermediates are crucial for studying the DNA adduct formation and carcinogenic mechanisms of methylated PAHs.
- The synthetic pathway provides access to stereochemically defined isomers for detailed biochemical analysis.
-
- The synthesis often employs enzymatic or chemical oxidation methods.
- Purification involves chromatographic techniques and characterization by NMR and CD spectroscopy.
Summary Table of Preparation Methods
Research Findings and Analytical Data
-
- The methylated tetrahydrobenzo(a)pyrene derivatives form distinct DNA adducts compared to their non-methylated counterparts.
- Three major adducts were identified from the reaction of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene with DNA, involving cis- and trans-ring opening enantiomers.
-
- The presence of the methyl group in the bay region enhances tumorigenicity, potentially due to altered DNA binding and adduct heterogeneity.
- Understanding the synthesis and structure-activity relationship aids in carcinogenesis research and risk assessment.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
Scientific Research Applications
Environmental Monitoring
Biomarkers for PAH Exposure
Recent research has identified urinary 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene as a potential biomarker for assessing human exposure to PAHs. This metabolite is derived from the hydrolysis of benzo(a)pyrene-7,8-diol-9,10-epoxide, which is considered the ultimate carcinogenic metabolite of benzo(a)pyrene. A study demonstrated the feasibility of using this biomarker in large-scale biomonitoring campaigns due to its sensitivity and specificity in detecting PAH exposure in both occupational and non-occupational settings .
Table 1: Urinary Concentrations of 7,8,9,10-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
| Sample Group | Mean Concentration (nmol/mol creatinine) | Percentage Below LQ |
|---|---|---|
| Non-smokers | 0.03 | 15% |
| Smokers | 0.05 | - |
| Occupational Exposure (Pre-shift) | 0.05 - 0.91 | - |
Toxicological Research
Carcinogenicity Studies
The compound has been studied for its carcinogenic effects in various animal models. For instance, intratracheal administration of benzo(a)pyrene has shown to induce benign and malignant tumors in mice and rats. The mechanisms involve the formation of DNA adducts that lead to mutations in critical genes such as K-ras and TP53 .
Case Study: Tumor Induction in Mice
A series of experiments demonstrated that mice treated with benzo(a)pyrene exhibited G→T mutations in the K-ras gene at codon 12 after exposure. These mutations are indicative of the compound's potential to initiate tumorigenesis through DNA damage mechanisms .
Industrial Applications
Polycyclic Aromatic Hydrocarbons in Manufacturing
Due to its structural properties, 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene may have applications in the synthesis of materials that require specific thermal and chemical stability. Its derivatives could potentially be utilized in polymer manufacturing or as additives in industrial processes where PAHs are relevant.
Mechanism of Action
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Functional Comparison of BAP Derivatives
Key Findings:
Metabolic Activation: BAP is metabolized by CYP enzymes (e.g., CYP1A1, CYP1B1) to diol-epoxides (BPDE), the ultimate carcinogens that form DNA adducts . Methylation at position 6 (6-Me-BAP) reduces diol-epoxide formation but enhances teratogenicity in mice, suggesting positional effects on toxicity .
DNA Adduct Formation: BPDE forms stable N²-deoxyguanosine (N²-dG) adducts, critical for carcinogenesis .
Embryotoxicity :
Biological Activity
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) structurally related to benzo(a)pyrene (BaP), a well-known carcinogen. The presence of a methyl group at the 10-position significantly alters its biological activity and interaction with biological macromolecules, particularly DNA. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, metabolic pathways, and mutagenic effects.
Chemical Structure and Properties
This compound consists of four fused aromatic rings. The methyl substitution enhances its stability and reactivity compared to non-methylated PAHs. Its structure can be summarized as follows:
| Compound | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Methyl group at C-10 | High tumorigenicity | Enhanced reactivity due to methyl substitution |
| Benzo(a)pyrene | No methyl substitution | Known carcinogen | Baseline for comparative studies |
| 7-Methylbenzo(a)pyrene | Methyl group at C-7 | Similar mutagenicity | Different metabolic pathways |
| 5-Methylchrysene | Methyl group at C-5 | Significant tumorigenicity | Distinct structure influences |
Metabolic Pathways
The primary metabolic pathway for this compound involves oxidation processes leading to the formation of diol epoxides. These highly reactive intermediates can form adducts with DNA, which is critical for understanding its carcinogenic potential. The metabolic activation pathway is summarized below:
- Hydroxylation : Initial hydroxylation occurs at various positions on the aromatic rings.
- Formation of Diol Epoxides : Hydroxylated metabolites can undergo further oxidation to form diol epoxides.
- DNA Adduct Formation : Diol epoxides react with DNA to form stable adducts that can lead to mutations.
Carcinogenic Potential
Research indicates that compounds with methyl substitutions in the bay region of PAHs exhibit enhanced tumorigenicity compared to their non-methylated counterparts. Studies have shown that this compound has significant mutagenic effects across various biological systems:
- In Vitro Studies : In bacterial assays using strains like Salmonella typhimurium, the compound demonstrated increased mutagenicity when compared to non-methylated PAHs .
- In Vivo Studies : Animal models exposed to this compound exhibited higher incidences of tumors in organs such as the lungs and liver compared to controls .
Case Studies
Several case studies highlight the biological activity and toxicity of this compound:
- Occupational Exposure Study :
- Environmental Monitoring :
- Research indicated that this compound is prevalent in combustion products and serves as a marker for PAH exposure in environmental samples. The correlation between tobacco consumption and increased levels of OHBaP suggests lifestyle factors influence exposure levels.
Q & A
Q. What analytical methods are recommended for detecting 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene and its metabolites in biological samples?
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying metabolites such as tetrahydroxy-tetrahydrobenzo[a]pyrene isomers in urine or tissues. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) to release conjugated metabolites, followed by solid-phase extraction and isotopic dilution for precision . For structural confirmation, high-resolution NMR and fluorescence spectroscopy are used to distinguish stereoisomers (e.g., cis vs. trans configurations) .
Q. How can researchers synthesize this compound derivatives with controlled stereochemistry?
Synthesis typically involves diastereoselective epoxidation of benzo[a]pyrene precursors, followed by hydrolysis and acetylation. For example, fluorinated alcohols (e.g., hexafluoropropan-2-ol) mediate regioselective substitutions at the C10 position, enabling precise control over hydroxyl group orientation . Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to avoid racemization and ensure >95% purity .
Q. What biomarkers are used to assess exposure to this compound in human studies?
Urinary trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (TetraolBaP) is a validated biomarker for metabolic activation. Comparative studies show it is more specific than 3-hydroxybenzo[a]pyrene (3-OHBaP), as it directly reflects DNA-reactive diol-epoxide formation . Biomarker levels correlate with DNA adduct quantification in target tissues using P-postlabeling or immunosorbent assays .
Q. What are the primary metabolic pathways of this compound in vivo?
Metabolism occurs via cytochrome P450 (CYP1A1/1B1)-mediated oxidation to diol-epoxides, which are further hydrolyzed to tetrols. The anti-diol-epoxide isomer is highly reactive, forming DNA adducts at guanine residues (e.g., N-dG adducts). Competing detoxification pathways include glutathione conjugation and epoxide hydrolase activity .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported DNA adduct formation efficiencies across studies?
Discrepancies often arise from differences in metabolic activation systems (e.g., liver microsomes vs. recombinant enzymes) or adduct stability. Researchers should standardize protocols using isotope-labeled internal standards and validate adduct structures via tandem MS/MS fragmentation patterns . Kinetic studies comparing adduct persistence in repair-proficient vs. deficient cell lines (e.g., XPA) can clarify mechanistic variations .
Q. What strategies optimize the regioselectivity of fluorinated alcohol-mediated reactions for synthesizing stereochemically defined adducts?
Use hexafluoropropan-2-ol (HFP) as a solvent to stabilize carbocation intermediates during nucleophilic substitution. Stereochemical outcomes are controlled by steric hindrance at the C9/C10 positions, with HFP favoring trans-adduct formation. Reaction progress should be monitored via H-NMR to track conformational inversion of intermediates .
Q. How do stereochemical differences in tetrol metabolites influence carcinogenic potential?
The cis-syn* tetrol isomer exhibits higher mutagenicity in Salmonella Ames assays due to enhanced DNA intercalation and adduct stability. Computational modeling (density functional theory) predicts greater electrophilicity for syn-configured diol-epoxides, aligning with experimental tumorigenicity data in murine models .
Q. What in vitro models best recapitulate the metabolic activation of this compound in human tissues?
Primary human bronchial epithelial cells or 3D organotypic cultures are preferred over immortalized lines, as they retain native CYP expression profiles. Co-culture systems with fibroblasts mimic metabolic cross-talk, enhancing diol-epoxide generation. Activity should be confirmed via CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) .
Q. How can researchers resolve conflicting data on the role of Keap1-Nrf2 signaling in detoxifying reactive metabolites?
Studies using Nrf2-knockout mice show elevated adduct levels, confirming the pathway's role in upregulating glutathione transferases. However, Nrf2 activation may also promote pro-carcinogenic inflammation. Dual RNA-seq and metabolomics in Nrf2-modulated models can disentangle these effects .
Q. What advanced techniques quantify low-abundance DNA adducts in complex matrices?
Nano-liquid chromatography coupled with high-resolution mass spectrometry (nano-LC-HRMS) achieves attomolar sensitivity. Immunoaffinity enrichment using monoclonal antibodies (e.g., 8E11 for BPDE-dG adducts) improves specificity. Data-independent acquisition (DIA) workflows enable untargeted adductomics .
Key Methodological Considerations
- Stereochemical Purity : Always characterize synthetic intermediates via chiral HPLC and optical rotation to confirm enantiomeric excess .
- Biomarker Validation : Use longitudinal sampling in cohort studies to account for intra-individual metabolic variability .
- Adduct Stability : Store samples at -80°C with antioxidants (e.g., butylated hydroxytoluene) to prevent oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
